
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate is an organic compound belonging to the class of oxathiins This compound is characterized by its unique structure, which includes a 1,4-oxathiin ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin-3-ylamine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxathiin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Carboxin: Another oxathiin derivative with similar structural features.
Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino benzoate: Known for its antiviral activity.
Uniqueness: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate stands out due to its unique combination of the oxathiin ring and carbamate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
88258-67-7 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
ethyl N-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)carbamate |
InChI |
InChI=1S/C8H13NO3S/c1-3-11-8(10)9-7-6(2)12-4-5-13-7/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
OKWBFNOYGFVBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(OCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
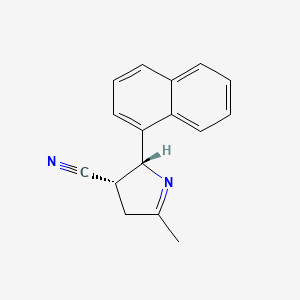

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
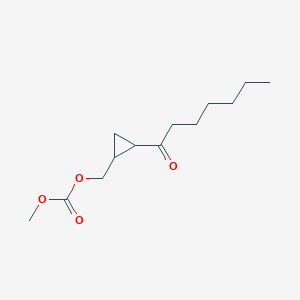
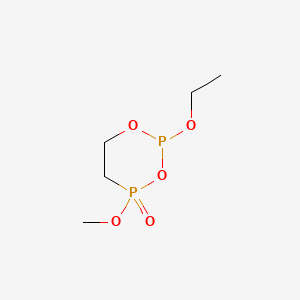
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)

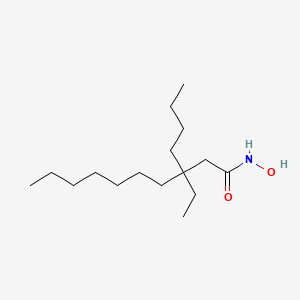

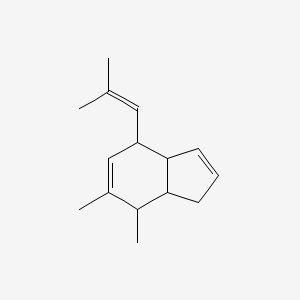
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
